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molecular formula C10H13BrS B8710355 2-Bromo-6-tert-butylthiophenol CAS No. 177365-41-2

2-Bromo-6-tert-butylthiophenol

Cat. No. B8710355
M. Wt: 245.18 g/mol
InChI Key: JIAFHIIVBAYCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684041

Procedure details

To a solution of tetramethylethylenediamine (198.4 mmol, 30 mL) in cyclohexane (140 mL) is slowly added n-BuLi (198.4 mmol, 99.2 mL; 2M solution in cyclohexane) at 23° C. The resulting solution is cooled to 0° C. A solution of 2-tert-butylthiophenol (15.0 g, 90.2 mmol) in cyclohexane (40 mL) is then added at a rate such that the temperature stays below 10° C. The reaction is then stirred at 0° C. for 5 h and is then allowed to warm to 23° C. overnight. To the resulting yellow solution at 23° C. is added sec-BuLi (90.2 mmol, 69.4 mL of 1.3M solution in cyclohexane) over 0.5 h. The resulting solution gradually turns orange. After 1.5 h, the orange, cloudy reaction mixture is cannulated into a stirring solution of 1,2-dibromotetrafluoroethane (180.4 mmol, 21.5 mL) in THF (50 mL) over 1 h. After addition is complete, the resulting reaction mixture is quenched with 1N HCl (80 mL), and extracted with hexanes (3×100 mL). The hexanes are dried (MgSO4) and evaporated to a dark oil (29.48 g). This oil is taken up in 1N NaOH (100 mL), and extracted with CH2 Cl2 (3×50 mL). The organic phase is discarded, and the aqueous phase is acidified with 12N HCl, and extracted with CH2Cl2 (3×100 mL). The organic phase is dried (MgSO4) and evaporated to provide the title compound as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
99.2 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
69.4 mL
Type
reactant
Reaction Step Four
Quantity
21.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[Li]CCCC.[C:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[SH:24])([CH3:17])([CH3:16])[CH3:15].[Li]C(CC)C.[Br:30]C(F)(F)C(F)(F)Br>C1CCCCC1.C1COCC1>[Br:30][C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:14]([CH3:17])([CH3:15])[CH3:16])[C:19]=1[SH:24]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
99.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)S
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
69.4 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Five
Name
Quantity
21.5 mL
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is then stirred at 0° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 23° C
CUSTOM
Type
CUSTOM
Details
stays below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C. overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the orange, cloudy reaction mixture
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
is quenched with 1N HCl (80 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexanes are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a dark oil (29.48 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2 Cl2 (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)C(C)(C)C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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